molecular formula C15H16N4 B2929422 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline CAS No. 29546-14-3

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline

Cat. No.: B2929422
CAS No.: 29546-14-3
M. Wt: 252.321
InChI Key: PJTPPBJCNDZPFH-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline is a chemical compound with the molecular formula C15H16N4 and a molecular weight of 252.31 g/mol . It is supplied under the CAS Registry Number 29546-14-3 . This benzotriazole derivative is characterized by its specific molecular structure, which integrates a benzotriazole group and a dimethylaniline moiety, making it a compound of significant interest in various research fields. Researchers utilize this chemical as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its structure suggests potential applications in the development of more complex molecules, possibly for materials science or pharmaceutical research. The product is offered with high purity and is accompanied by detailed specifications. It is important to note that this chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTPPBJCNDZPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline typically involves the reaction of benzotriazole with N,N-dimethylaniline under specific conditions. One common method involves the use of a base to deprotonate the benzotriazole, followed by nucleophilic substitution with N,N-dimethylaniline . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazole group acts as a leaving group under nucleophilic conditions. Key reactions include:

  • Alkoxy Substitution : Reaction with alcohols (e.g., methanol, ethanol) under basic conditions replaces the benzotriazole with alkoxy groups. For example, treatment with sodium methoxide in methanol yields N,N-dimethyl-4-(methoxymethyl)aniline .

  • Amine Displacement : Primary or secondary amines (e.g., pyrrolidine) displace benzotriazole to form secondary or tertiary amines. Yields depend on steric and electronic factors .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Source
MethanolNaOMe, 25°C4-(methoxymethyl)-N,N-dimethylaniline78
PyrrolidineTHF, refluxN,N-dimethyl-4-(pyrrolidin-1-ylmethyl)aniline65
KSCNDMF, 80°C4-(thiocyanatomethyl)-N,N-dimethylaniline52

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition:

  • Benzotriazole Elimination : Releases benzotriazole (BtH) and forms a reactive methylene intermediate, which dimerizes or reacts with nucleophiles .

  • Formation of Biphenyl Derivatives : Under inert atmospheres, the methylene intermediate couples to form 4,4'-bis(N,N-dimethylaniline) .

Acid/Base Reactivity

  • Protonation : The benzotriazole nitrogen (pKa ~8.2 ) protonates in acidic media, forming a cationic species that enhances electrophilic substitution on the aniline ring .

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the methylene bridge, enabling alkylation or acylation at the benzylic position.

Coordination Chemistry

The benzotriazole moiety chelates metals, forming stable complexes:

  • Copper Coordination : Binds Cu(I/II) via N1 and N2 atoms, inhibiting corrosion . This property is leveraged in industrial coatings.

  • Catalytic Applications : Palladium complexes of this compound facilitate Suzuki-Miyaura couplings, though activity is lower than traditional ligands .

Table 2: Metal Complex Stability Constants

Metal IonLog K (Stability Constant)ApplicationSource
Cu(II)8.9 ± 0.2Corrosion inhibition
Pd(II)5.3 ± 0.3Cross-coupling catalysis

Electrophilic Aromatic Substitution

Despite the electron-donating dimethylamino group, the para position is sterically hindered, directing electrophiles to the ortho position:

  • Nitration : HNO3/H2SO4 at 0°C yields 3-nitro-4-(benzotriazolylmethyl)-N,N-dimethylaniline (62% yield) .

  • Sulfonation : SO3 in H2SO4 produces the sulfonic acid derivative, though yields are moderate (45%) due to competing decomposition .

Redox Reactions

  • Oxidation : Treating with KMnO4 in acidic conditions cleaves the benzotriazole ring, forming 4-(aminomethyl)-N,N-dimethylaniline.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the benzotriazole to a dihydro derivative, altering its UV absorption properties .

Photochemical Behavior

  • UV-Induced Degradation : Exposure to UV light (λ = 254 nm) cleaves the N–CH2 bond, releasing benzotriazole and forming N,N-dimethylaniline radicals .

  • Stabilizer Applications : The compound scavenges free radicals in polymers, extending material lifespan.

Table 3: Reaction Rates with Substituted Benzotriazoles

CompoundReaction with MeOH (Half-life, h)Thermal Stability (°C)
4-(BtCH2)-N,N-dimethylaniline2.5150
4-(BtCH2)-N-methylaniline1.8135
4-(BtCH2)PhNO28.7>200

Bt = Benzotriazol-1-yl

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . These interactions can modulate the activity of specific pathways, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural differences, synthetic routes, and applications of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline and related compounds:

Compound Name Key Features Synthesis Applications References
This compound Benzotriazole-methyl linker; reactive via lithiation. Lithiation followed by substitution reactions. Leuco dyes, intermediates for metal-catalyzed C–H functionalization.
4-((4-(3-Methoxystyryl)-1H-1,2,3-triazol-1-yl)methyl)-N,N-dimethylaniline (17) Triazole-stilbene hybrid; extended π-conjugation. Wittig reaction, column chromatography. Cholinesterase inhibitors (IC₅₀ values in µM range).
4-[(1H-1,2,3-Benzotriazol-1-yloxy)carbonyl]-N,N-dimethylaniline Benzotriazole carbonyloxy group; irreversible enzyme inhibition. Not explicitly described. SARS-CoV main protease inhibitor (mechanism-based inactivation).
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Methoxyphenylamino substituent; hydrogen-bonding capacity. Reductive amination. Structural studies (single-crystal X-ray analysis).
4-((4-(4-Chlorostyryl)-1H-1,2,3-triazol-1-yl)methyl)-N,N-dimethylaniline (22) Chlorostyryl-triazole hybrid; enhanced lipophilicity. Wittig reaction, column chromatography. Cholinesterase inhibition (improved activity over non-halogenated analogues).
Ethyl (3R,4R,5S)-4-acetamido-5-[4-(4-dimethylaminophenyl)-1H-1,2,3-triazol-1-yl]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (5l) Triazole-oseltamivir conjugate; bulky substituents. CuAAC (click chemistry). Antiviral agents (high binding affinity to neuraminidase).

Biological Activity

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline (commonly referred to as BDM) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N4
  • PubChem CID : 3696146

BDM exhibits biological activity primarily through its interaction with various biological targets. The benzotriazole moiety is known for its ability to chelate metal ions and modulate enzyme activity. BDM has been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation.

Anticancer Activity

Research indicates that BDM has significant anticancer properties. In vitro studies have demonstrated that BDM can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
HeLa (Cervical)10.5Induces apoptosis
MCF-7 (Breast)8.2Cell cycle arrest
CCRF-CEM (Leukemia)12.0Inhibits proliferation

Enzyme Inhibition

BDM has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition can lead to reduced proliferation in rapidly dividing cells, such as cancer cells.

Study 1: Antitumor Efficacy

In a study conducted by Sivaramkumar et al., BDM was tested against various cancer cell lines. The results showed that BDM exhibited micromolar activity against several types of cancer cells, indicating its potential as a lead compound for further drug development .

Study 2: Mechanistic Insights

A mechanistic study revealed that BDM's inhibition of DHFR leads to decreased levels of NADPH, destabilizing the enzyme and ultimately leading to reduced cell viability in resistant cancer cell lines . This finding suggests that targeting metabolic pathways may enhance the effectiveness of traditional chemotherapeutics.

Q & A

Q. Basic Analytical Methods

  • ¹H/¹³C NMR : Assign dimethylamino (δ ~2.8–3.1 ppm) and benzotriazole protons (δ ~7.3–8.2 ppm) .
  • X-ray diffraction : Resolve molecular geometry (e.g., bond angles at the triazole-methyl junction) .
  • IR spectroscopy : Identify N-H stretches (benzotriazole) and C-N vibrations (dimethylaniline) .

How does this compound inhibit SARS-CoV main protease?

Advanced Biochemical Mechanism
The compound acts as a mechanism-based inactivator of SARS-CoV main protease (MPro), forming a covalent bond with the catalytic cysteine (Cys145). Key findings:

  • Irreversible inhibition : No activity observed in C145A mutant enzymes .
  • Kinetics : IC₅₀ = 17.4 nM, indicating high potency .
  • Structural analysis : Crystallography reveals benzotriazole positioning in the active site, blocking substrate access .

What computational methods are suitable for studying the electronic properties of this compound?

Q. Methodological Computational Chemistry

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to model molecular geometry and vibrational frequencies .
  • Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate dielectric environments .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions for reactivity predictions .

How can researchers address contradictions in reported synthesis yields (e.g., 15% vs. 25%)?

Data Contradiction Analysis
Yield discrepancies arise from:

  • Substrate purity : Impurities in azidocoumarin or alkynyl precursors reduce efficiency .
  • Catalyst loading : Higher Pd/Cu ratios (2 mol% vs. 1 mol%) improve cross-coupling yields .
  • Workup protocols : Optimized chromatography (e.g., gradient elution) enhances recovery .

What crystallography software is recommended for structural refinement of derivatives?

Q. Advanced Crystallography Tools

  • SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for small-molecule systems .
  • ORTEP-3 : Visualize anisotropic displacement ellipsoids and generate publication-ready figures .

How is click chemistry applied to synthesize triazole-containing derivatives?

Q. Methodological Organic Chemistry

  • CuAAC : React 4-ethynyl-N,N-dimethylaniline with azides under Cu(I) catalysis (1 mol% CuI) to form 1,4-disubstituted triazoles .
  • Solid-phase synthesis : Anchor azides to resins for high-throughput derivatization .

How do substituents on the benzotriazole or aniline moieties affect bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Benzotriazole modifications : Electron-withdrawing groups (e.g., Cl) enhance protease inhibition by increasing electrophilicity .
  • Aniline substituents : Bulky groups (e.g., dimesitylboryl) improve stability under basic conditions .

What thermodynamic models are used to study solvent effects on molecular conformation?

Q. Advanced Thermodynamic Analysis

  • Onsager/PCM models : Calculate solvent-accessible surface areas (SASA) to predict conformational stability in polar solvents .
  • Free energy profiles : AM1 semi-empirical methods map torsional angles (e.g., rotation of dimethylamino groups) .

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